N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic molecule that belongs to the class of phthalimide derivatives. These molecules are often explored in drug development due to their diverse biological activities. Research on N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide focuses on its potential as a treatment for Sickle Cell Disease (SCD).
The synthesis of N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is achieved through a rational drug design approach called molecular hybridization. This strategy combines pharmacophores from two different molecules with known biological activities. In this case, the compound combines the nitric oxide-donating nitrate ester subunit of hydroxyurea and the phthalimide ring of thalidomide, linked by a specific intermolecular spacer. Detailed synthetic procedures and technical parameters are not provided in the available literature.
a) Induction of fetal hemoglobin (HbF): Similar to hydroxyurea, the compound likely induces HbF expression through the release of nitric oxide from its nitrate ester subunit. Increased HbF levels can alleviate symptoms and complications in SCD patients. b) Anti-inflammatory activity: The phthalimide ring, derived from thalidomide, contributes to the compound’s anti-inflammatory activity. This is believed to involve the suppression of cytokine release from activated monocytes and the inhibition of adhesion molecule expression on vascular endothelium, similar to thalidomide and its derivatives.
The primary application of N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in scientific research is its potential as a treatment for SCD.
In vitro studies using human K562 cells have demonstrated that the compound can induce γ-globin gene expression, which is responsible for the production of HbF. This effect has also been observed in vivo using transgenic sickle cell mice, where the compound significantly reduced the frequency of micronucleated reticulocytes, a marker of genotoxic damage often elevated in SCD.
Furthermore, N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has shown potent anti-inflammatory activity in vitro. In monocytes isolated from sickle cell mice, the compound effectively suppressed the production of pro-inflammatory cytokines TNF-α, IL-6, IL-8, and IL-1β, demonstrating its potential to mitigate the systemic inflammation associated with SCD.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4